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Compound of Interest

Tert-butyl 2-
Compound Name: )
aminopropylcarbamate

Cat. No.: B045510

Introduction: The Role of Tert-butyl 2-
aminopropylcarbamate in Synthetic Chemistry

Tert-butyl 2-aminopropylcarbamate, also known as N-Boc-1,2-diaminopropane, is a chiral
building block of significant interest in medicinal chemistry and drug development.[1] Its
structure features a propane backbone with two amino groups at the 1 and 2 positions. One of
these is a free primary amine, a nucleophilic site ready for synthetic elaboration, while the other
is protected by a tert-butyloxycarbonyl (Boc) group. This differential protection is the key to its
utility, allowing for selective reactions at the primary amine. The Boc group can be readily
removed under acidic conditions, revealing a second primary amine for subsequent
functionalization.[1] This strategic design makes it an invaluable intermediate in the synthesis
of complex molecules, including pharmaceutical agents and chiral ligands.[1]

This guide provides a comprehensive analysis of the key spectroscopic data—'H NMR, 13C
NMR, and Mass Spectrometry—used to verify the structure and purity of Tert-butyl 2-
aminopropylcarbamate. The insights provided herein are grounded in established
spectroscopic principles and are intended to serve as a practical reference for researchers and
professionals in the field.

Molecular Structure and Isomerism
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Tert-butyl 2-aminopropylcarbamate possesses a chiral center at the second carbon of the
propane chain, meaning it exists as two non-superimposable mirror images, the (R) and (S)
enantiomers. In a non-chiral solvent, the spectroscopic data for both enantiomers are identical.
The following data is applicable to the racemic mixture as well as the individual (R) and (S)
forms.

Caption: Chemical structure of Tert-butyl 2-aminopropylcarbamate.

'H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a primary technique for
confirming the molecular structure of a compound by mapping the chemical environments of its
hydrogen atoms. The *H NMR spectrum of Tert-butyl 2-aminopropylcarbamate in deuterated
chloroform (CDCIs) provides distinct signals that can be unambiguously assigned to each
proton in the molecule.

Table 1: *H NMR Spectral Data for Tert-butyl 2-aminopropylcarbamate in CDCI3[2]

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~5.01 Broad Singlet 1H N-H (Carbamate)
) CH2-NH-Boc & NH2-
3.24-2.84 Multiplet 3H
CH
1.45 Singlet 9H -O-C(CHs)3
~1.25 Broad Singlet 2H -NHz (Primary Amine)
1.07 Doublet (J=6.4 Hz) 3H -CH(CHb)

Interpretation of the *'H NMR Spectrum

The H NMR spectrum reveals all the expected proton signals for the structure.

e Boc Group Protons (6 1.45): The nine equivalent protons of the tert-butyl group appear as a
sharp singlet at approximately 1.45 ppm. This is a characteristic signal for the Boc protecting
group and its high integration value (9H) is a key identifier.
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o Methyl Protons (6 1.07): The methyl group attached to the chiral center (C2) appears as a
doublet at 1.07 ppm with a coupling constant (J) of 6.4 Hz. This splitting arises from the
coupling with the single proton on the adjacent methine (CH) group.

 Aliphatic Protons (6 3.24 - 2.84): The protons on the propane backbone (the CH and CH:
groups) are diastereotopic and couple with each other, resulting in a complex multiplet
between 2.84 and 3.24 ppm. This region integrates to three protons.

e Amine and Amide Protons (6 ~1.25 and ~5.01): The two protons of the primary amine (-NHz)
typically appear as a broad singlet around 1.25 ppm.[2] The single proton of the carbamate (-
NH-) also appears as a broad singlet further downfield at approximately 5.01 ppm.[2] The
broadness of these peaks is due to quadrupole broadening from the nitrogen atom and
potential hydrogen exchange.

13C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
While experimental 3C NMR data for Tert-butyl 2-aminopropylcarbamate is not readily
available in public databases, a predicted spectrum can be derived based on the known
chemical shifts of similar structures, such as its isomer Tert-butyl 3-aminopropylcarbamate[3]
and other N-Boc protected compounds.[4][5]

Table 2: Predicted 13C NMR Spectral Data for Tert-butyl 2-aminopropylcarbamate
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Predicted Chemical Shift

3) Assignment Rationale
Ppm

Typical range for carbamate
~156.0 C=0 (Carbamate)

carbonyls.[3]

Characteristic quaternary
~79.1 -O-C(CHs)3

carbon of the Boc group.[3]

Aliphatic carbon adjacent to a
~49.0 -CH2-NH-Boc _

nitrogen atom.

Aliphatic carbon adjacent to
~47.5 -CH(CHs)-NH:z two other carbons and a

nitrogen.

Equivalent methyl carbons of
~28.4 -O-C(CHs)3

the Boc group.[3]

Methyl carbon on the propane
~20.0 -CH(CHs)

backbone.

Interpretation of the Predicted **C NMR Spectrum

The predicted spectrum shows six distinct carbon environments:
e The carbamate carbonyl carbon is the most deshielded, appearing around 156.0 ppm.

o The quaternary and methyl carbons of the Boc group are expected at approximately 79.1
and 28.4 ppm, respectively.

e The three carbons of the propyl chain would appear in the aliphatic region, with those directly
attached to nitrogen atoms shifted downfield.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide
structural information through analysis of its fragmentation patterns. For Tert-butyl 2-
aminopropylcarbamate (molar mass: 174.24 g/mol [1]), electrospray ionization (ESI) is a
common technique.
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Table 3: Mass Spectrometry Data for Tert-butyl 2-aminopropylcarbamate

m/z (mass-to-charge ratio) lon

175.2 [M+H]*

197.1 [M+Na]*

119.1 [M+H - CaHs]*
75.1 [M+H - CsHoO2]*
58.1 [C3HsN]*

Data for [M+H]* is from experimental ESI-MS.[2] Other m/z values are based on predicted
fragmentation.[6]

Interpretation of the Mass Spectrum and Fragmentation
Pathway

Under ESI conditions, the molecule is readily protonated to form the pseudomolecular ion
[M+H]* at m/z 175.2.[2] A common fragmentation pathway for Boc-protected amines involves
the loss of isobutylene (56 Da) through a McLafferty-type rearrangement, which would result in
a peak at m/z 119.1.[7] Further fragmentation can occur, with cleavage of the propane
backbone leading to characteristic ions.

- CaHs (isobutylene) - CsHoNO2

[M+H - CaHs]* [CsHsN]*
m/z =119.1 m/z = 58.1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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